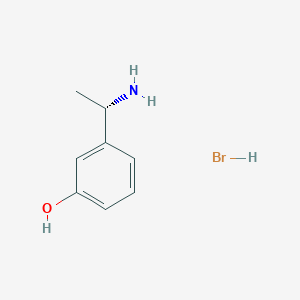
(S)-3-(1-Aminoethyl)phenol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(1-Aminoethyl)phenol hydrobromide is a chemical compound with significant importance in various scientific fields It is a derivative of phenol, where the phenol ring is substituted with an aminoethyl group at the meta position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Aminoethyl)phenol hydrobromide typically involves the reaction of (S)-3-(1-Aminoethyl)phenol with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The process involves dissolving (S)-3-(1-Aminoethyl)phenol in a suitable solvent, followed by the addition of hydrobromic acid. The reaction mixture is then stirred at a specific temperature until the reaction is complete. The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized to maximize yield and minimize impurities. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(1-Aminoethyl)phenol hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst or under specific pH conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: A wide range of substituted phenol derivatives, depending on the electrophile used.
Applications De Recherche Scientifique
(S)-3-(1-Aminoethyl)phenol hydrobromide has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-3-(1-Aminoethyl)phenol hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(S)-3-(1-Aminoethyl)phenol hydrobromide can be compared with other similar compounds, such as:
Phenol: The parent compound, which lacks the aminoethyl group.
4-(1-Aminoethyl)phenol: A positional isomer with the aminoethyl group at the para position.
2-(1-Aminoethyl)phenol: Another positional isomer with the aminoethyl group at the ortho position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H12BrNO |
|---|---|
Poids moléculaire |
218.09 g/mol |
Nom IUPAC |
3-[(1S)-1-aminoethyl]phenol;hydrobromide |
InChI |
InChI=1S/C8H11NO.BrH/c1-6(9)7-3-2-4-8(10)5-7;/h2-6,10H,9H2,1H3;1H/t6-;/m0./s1 |
Clé InChI |
LALFPZUORLABBJ-RGMNGODLSA-N |
SMILES isomérique |
C[C@@H](C1=CC(=CC=C1)O)N.Br |
SMILES canonique |
CC(C1=CC(=CC=C1)O)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


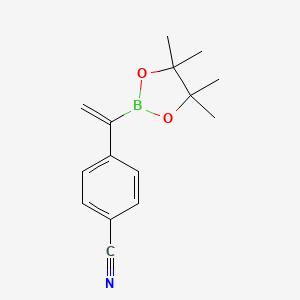
![Benzoic acid, 4-[[[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-diMethylpropyl)-2-pyrrolidinyl]carbonyl]aMino]-3-Methoxy-, Methyl ester](/img/structure/B12953038.png)





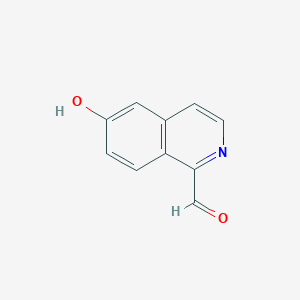
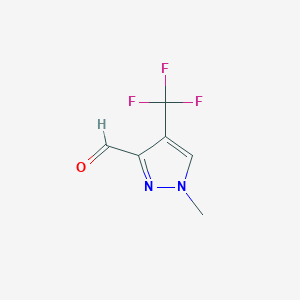
![tert-Butyl (S)-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12953088.png)

![Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine](/img/structure/B12953105.png)
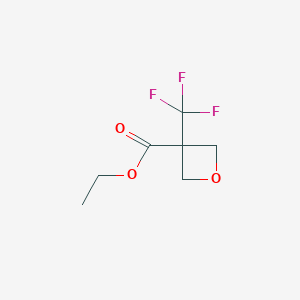
![2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12953130.png)
